

Application Notes and Protocols for Btk-IN-26 in Kinase Activity Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways that regulate the survival, proliferation, and differentiation of B-cells.[1] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[1][2] **Btk-IN-26** is a highly potent, novel inhibitor of both wild-type Btk and its C481S mutant, a common resistance mutation.[3][4] These application notes provide detailed protocols for utilizing **Btk-IN-26** in biochemical kinase activity assays to determine its potency and characterize its inhibitory effects.

Mechanism of Action

Btk-IN-26 is a potent inhibitor of Btk, with reported IC50 values in the low nanomolar range.[3] [4] While the specific binding mechanism (covalent or reversible) is not explicitly detailed in readily available literature, its high potency against the C481S mutant suggests it may be a non-covalent or a covalent inhibitor that does not target the C481 residue. Covalent inhibitors, such as ibrutinib, form an irreversible bond with Cys481 in the ATP-binding pocket of Btk.[5] The emergence of resistance through mutations at this site has driven the development of non-covalent inhibitors and degraders.[6][7]

Data Presentation



The inhibitory activity of **Btk-IN-26** and other common Btk inhibitors is summarized in the table below. This data is essential for comparative analysis and for designing experiments with appropriate concentration ranges.

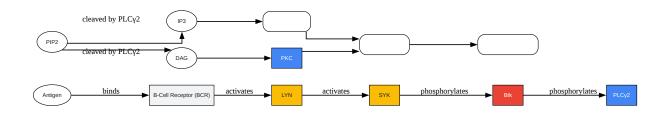
Inhibitor	Target	IC50 (nM)	Assay Type
Btk-IN-26	Btk (wild-type)	0.7	Biochemical
Btk-IN-26	Btk (C481S mutant)	0.8	Biochemical
Ibrutinib	Btk (wild-type)	0.5 - 9.1	Biochemical
Acalabrutinib	Btk (wild-type)	3.1 - 5.3	Biochemical/Cellular
Zanubrutinib	Btk (wild-type)	<1 - 3.8	Biochemical/Cellular

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate, enzyme concentration). The data presented here is for comparative purposes, and it is recommended to determine the IC50 under your specific experimental conditions.

Signaling Pathway

The B-cell receptor (BCR) signaling pathway, in which Btk plays a pivotal role, is depicted below. Activation of the BCR by an antigen initiates a signaling cascade involving LYN and SYK, which in turn phosphorylate and activate Btk. Activated Btk then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCy2), leading to the activation of transcription factors like NF-kB and subsequent cellular responses such as proliferation and survival.[8][9]









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